2,3,4,5,6-Pentachlorotoluene
Overview
Description
2,3,4,5,6-Pentachlorotoluene is a chemical compound with the molecular formula C7H3Cl5 . It is used in the prediction of daphnid survival after in situ exposure to complex mixtures . This compound is considered to be very toxic .
Synthesis Analysis
The synthesis of 2,3,4,5,6-Pentachlorotoluene involves reaction conditions with aluminum oxide, chlorine, copper dichloride, aluminum oxide, and molybdenum (VI) oxide at 300 degrees . The product distribution varies with different catalysts and molar ratios .Molecular Structure Analysis
The molecular structure of 2,3,4,5,6-Pentachlorotoluene is represented by the molecular formula C7H3Cl5 . The molecular weight of this compound is 264.36 g/mol . The InChI Key is AVSIMRGRHWKCAY-UHFFFAOYSA-N .Chemical Reactions Analysis
The possible reaction paths of 2,3,4,5,6-pentachlorotoluene with OH radicals were determined in a study . The study found that fragment 1 (F1) of the possible decomposition pathways of 2,3,4,5,6-pentachlorotoluene has the lowest energy, indicating it has the most stable structure .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,4,5,6-Pentachlorotoluene include a molecular weight of 264.4 g/mol . It has a computed XLogP3-AA value of 5.4 . It has no hydrogen bond donor count and no hydrogen bond acceptor count .Scientific Research Applications
Molecular Distortion and Electronic Spectrum Analysis
2,3,4,5,6-Pentachlorotoluene has been studied for its molecular distortion and electronic spectrum. Research conducted by Ballester and Castener (1960) in the "Journal of the American Chemical Society" examined the absorption electronic spectrum of this compound along with other chlorinated derivatives of alkyl benzenes. This study highlighted the effects of steric strain and molecular distortion on the electronic spectra of these compounds (Ballester & Castener, 1960).
Deuterium NMR Study in Glassy Crystal State
Kubo et al. (1996) investigated the compound using deuterium nuclear magnetic resonance (NMR) experiments, particularly in its glassy crystalline state. This study, published in "The Journal of Physical Chemistry," provided insights into the disordered orientations and reorientational motions of the molecule around its pseudo-6-fold axis (Kubo et al., 1996).
Synthesis for Herbicide Preparation
The compound was also studied as a starting point for synthesizing tetrachlorophenylacetic acid, a potent herbicidal compound. Nishiyama et al. (1965) in "Journal of Synthetic Organic Chemistry Japan" explored its synthesis from p-toluene sulfonylchloride, contributing to herbicide development (Nishiyama et al., 1965).
Study of Aqueous Solubility and Temperature Dependence
Ma et al. (2001) reported on the aqueous solubilities of chlorobenzenes and chlorotoluenes, including pentachlorotoluene, over a temperature range in "Journal of Chemical & Engineering Data." This research is significant for understanding the environmental behavior of these compounds (Ma et al., 2001).
Rotational and Compositional Disorder Analysis
In "Acta Crystallographica Section B-structural Science," Brock and Fu (1997) redetermined the structure of pentachlorotoluene, focusing on its rotational and compositional disorder. This study provides a detailed analysis of the molecular behavior of the compound (Brock & Fu, 1997).
properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl5/c1-2-3(8)5(10)7(12)6(11)4(2)9/h1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVSIMRGRHWKCAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870791 | |
Record name | 2,3,4,5,6-Pentachlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentachlorotoluene | |
CAS RN |
877-11-2, 69911-61-1 | |
Record name | 2,3,4,5,6-Pentachlorotoluene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5,6-Pentachlorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2,3,4,5-pentachloro-6-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069911611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, pentachloromethyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,4,5,6-Pentachlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10870791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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